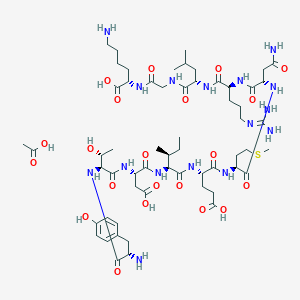

VSV-G Peptide acetate

説明

特性

分子式 |

C59H98N16O21S |

|---|---|

分子量 |

1399.6 g/mol |

IUPAC名 |

acetic acid;(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoic acid |

InChI |

InChI=1S/C57H94N16O19S.C2H4O2/c1-7-29(4)45(72-53(88)40(26-44(80)81)71-55(90)46(30(5)74)73-47(82)33(59)24-31-13-15-32(75)16-14-31)54(89)68-35(17-18-43(78)79)50(85)67-36(19-22-93-6)51(86)70-39(25-41(60)76)52(87)66-34(12-10-21-63-57(61)62)49(84)69-38(23-28(2)3)48(83)64-27-42(77)65-37(56(91)92)11-8-9-20-58;1-2(3)4/h13-16,28-30,33-40,45-46,74-75H,7-12,17-27,58-59H2,1-6H3,(H2,60,76)(H,64,83)(H,65,77)(H,66,87)(H,67,85)(H,68,89)(H,69,84)(H,70,86)(H,71,90)(H,72,88)(H,73,82)(H,78,79)(H,80,81)(H,91,92)(H4,61,62,63);1H3,(H,3,4)/t29-,30+,33-,34-,35-,36-,37-,38-,39-,40-,45-,46-;/m0./s1 |

InChIキー |

FWBKBBJRLXFQFZ-ZAUQCMEASA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.CC(=O)O |

正規SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)N.CC(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

VSV-G Peptide Acetate: Mechanism of Action and Advanced Applications in Affinity Chromatography

Executive Summary In modern proteomics and interactomics, preserving the native conformation of protein complexes during isolation is paramount. The Vesicular Stomatitis Virus Glycoprotein (VSV-G) epitope tag system provides a highly specific, minimally disruptive method for protein tracking and purification. As a Senior Application Scientist, I have structured this technical guide to dissect the biochemical mechanism of action of the VSV-G Peptide Acetate, specifically focusing on its role as a competitive eluent. This whitepaper details the thermodynamic rationale, quantitative parameters, and self-validating experimental protocols required to deploy this system effectively in drug development and molecular research.

Molecular Architecture and Rationale

The VSV-G Epitope Tag

The VSV-G tag is an 11-amino acid sequence (YTDIEMNRLGK ) derived from the transmembrane glycoprotein of the Vesicular Stomatitis Virus[1]. Due to its low molecular weight and hydrophilic nature, the genetic fusion of this sequence to the N- or C-terminus of a target protein rarely perturbs native folding, catalytic activity, or intracellular localization[2].

The Role of the Acetate Counterion

Synthetic peptides are typically generated via Solid-Phase Peptide Synthesis (SPPS) and cleaved using Trifluoroacetic acid (TFA). However, residual TFA can cause localized pH drops when the peptide is resuspended in aqueous buffers, potentially denaturing sensitive protein complexes. The acetate salt form of the VSV-G peptide is explicitly engineered to mitigate this. By exchanging the TFA counterion for acetate, the peptide achieves superior solubility in physiological buffers (like PBS or TBS) and maintains a stable, neutral pH, ensuring that downstream competitive elution occurs under strictly non-denaturing conditions.

Mechanism of Action: Competitive Displacement

The primary mechanism of action of the VSV-G peptide acetate in experimental workflows is competitive displacement .

When a VSV-G-tagged recombinant protein is captured by an immobilized anti-VSV-G monoclonal antibody (such as clone P5D4) on an agarose matrix, the interaction is driven by high-affinity non-covalent bonds[3]. Traditional elution methods rely on harsh conditions (e.g., 0.1 M Glycine-HCl, pH 2.8) to unfold the antibody's paratope and release the target[3]. While effective, this low-pH shock often results in the aggregation or irreversible denaturation of the target protein[3].

The VSV-G peptide acetate bypasses this by exploiting the principles of chemical equilibrium. When introduced at a vast molar excess (typically 100 µg/mL), the free synthetic peptide outcompetes the immobilized tagged protein for the antibody binding sites[3]. Because the interaction is dynamic, as the tagged protein naturally dissociates, the high concentration of free peptide immediately occupies the binding pocket, preventing target re-association and allowing the intact, native fusion protein to be washed out in the eluate[3][4].

Fig 1: Competitive displacement mechanism of VSV-G peptide acetate in affinity chromatography.

Quantitative Parameters & Data Summary

To ensure reproducibility, researchers must adhere strictly to the stoichiometric requirements of the VSV-G system. Below is a summary of the critical quantitative data governing the use of this peptide.

| Parameter | Specification / Value | Scientific Rationale |

| Peptide Sequence | YTDIEMNRLGK[1] | Minimal 11-aa epitope required for P5D4 antibody recognition. |

| Molecular Weight | ~1339.5 Da | Small size ensures rapid diffusion into agarose pore structures. |

| Standard Elution Conc. | 100 µg/mL in PBS[3] | Provides sufficient molar excess to drive competitive equilibrium. |

| Resin Elution Capacity | 75 nmol peptide / 100 µL resin[3] | Optimizes displacement without wasting expensive synthetic peptide. |

| A280 Interference | Highly Detectable[3] | The peptide contains Tyrosine (Y), which strongly absorbs at 280 nm, confounding standard UV protein quantification. |

Crucial Analytical Caveat: Because the VSV-G peptide absorbs strongly at 280 nm and interferes with peptide-bond-based assays (like BCA), you cannot use a standard spectrophotometer to quantify your eluted protein[3]. You must validate the elution yield using Coomassie staining on an SDS-PAGE gel relative to a known standard[3].

Self-Validating Experimental Protocol: Native Co-Immunoprecipitation

The following step-by-step protocol is designed to isolate intact protein-protein interaction complexes using VSV-G tagged baits. The protocol includes built-in validation steps to ensure scientific integrity.

Phase 1: Lysate Preparation and Capture

-

Lysis: Lyse cells expressing the VSV-G-tagged bait protein in a mild, non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, supplemented with protease inhibitors). Causality: NP-40 solubilizes membranes without disrupting strong protein-protein interactions.

-

Pre-clearing (Control Step): Incubate the lysate with empty agarose beads for 30 minutes at 4°C. Centrifuge and collect the supernatant. Causality: Removes proteins that non-specifically bind to the agarose matrix, reducing false positives.

-

Binding: Add 40 µL of Anti-VSV-G Agarose (e.g., Clone P5D4) to the pre-cleared lysate. Incubate with gentle rocking for 2 hours at 4°C.

Phase 2: Stringency Washing

-

Washing: Centrifuge at 3,000 x g for 2 minutes. Discard the supernatant (save a fraction as "Flow-Through" for validation). Wash the bead pellet 4 times with ice-cold Lysis Buffer.

-

Buffer Exchange: Perform a final wash with 1X PBS. Causality: Removes detergents like NP-40 which might interfere with downstream functional assays or mass spectrometry.

Phase 3: Competitive Elution

-

Peptide Preparation: Reconstitute VSV-G Peptide Acetate in 1X PBS to a stock concentration of 5 mg/mL. Dilute to a working concentration of 100 µg/mL[3].

-

Elution: Add 100 µL of the 100 µg/mL VSV-G peptide solution to the washed beads[3]. Incubate for 15 minutes at room temperature with gentle agitation.

-

Collection: Centrifuge at 3,000 x g for 2 minutes. Carefully collect the supernatant. This is your Eluate 1 . Repeat steps 7-8 to collect Eluate 2 . Causality: Sequential elutions maximize yield without requiring harsh pH changes.

Phase 4: Downstream Validation

-

Analysis: Run the Input, Flow-Through, Wash, and Eluate fractions on an SDS-PAGE gel. Because of the A280 interference of the peptide[3], visualize the gel using Coomassie Blue or Silver Stain, or transfer to a nitrocellulose membrane for Western Blotting against the target protein and suspected interactors[4].

Fig 2: Step-by-step experimental workflow for VSV-G targeted immunoprecipitation.

Conclusion

The VSV-G Peptide Acetate represents a critical tool in the biochemist's arsenal, bridging the gap between high-affinity capture and gentle, non-destructive release. By understanding the thermodynamic principles of competitive displacement and the chemical necessity of the acetate counterion, researchers can optimize their affinity chromatography workflows to isolate highly pure, functionally active protein complexes. Strict adherence to the quantitative parameters—particularly regarding elution concentrations and alternative quantification methods—ensures rigorous, reproducible results in advanced drug discovery and molecular profiling.

References

-

bioRxiv - Pseudomonas aeruginosa uses c-di-GMP phosphodiesterases RmcA and MorA to regulate biofilm maintenance. Available at:[Link]

Sources

Engineering Endosomal Escape: A Technical Guide to VSV-G pH-Dependent Fusogenic Activity

Executive Summary

The Vesicular Stomatitis Virus G protein (VSV-G) is a Class III viral fusion glycoprotein that has become a cornerstone of modern molecular biology, gene therapy, and targeted drug delivery. Unlike many viral fusogens that undergo irreversible structural collapse, VSV-G acts as a highly tuned, reversible molecular machine. It exploits the natural acidification of the endosomal pathway to trigger membrane fusion, enabling the cytosolic delivery of viral genomes, lentiviral vectors, or synthetic liposomal payloads. This whitepaper deconstructs the mechanistic causality of VSV-G’s pH-dependent fusogenic activity, outlines self-validating experimental protocols for its characterization, and explores its translational applications.

Mechanistic Causality: The pH-Dependent Structural Transition

The entry of VSV into host cells is strictly dependent on clathrin-mediated endocytosis. At the neutral pH of the extracellular environment (pH 7.4), VSV-G exists in a metastable, prefusion trimeric state[1]. As the endosome matures and its lumenal pH drops, VSV-G undergoes a dramatic, reversible conformational reorganization to catalyze membrane fusion[2].

The Thermodynamic Equilibrium and Molecular Switches

Unlike Class I fusion proteins (e.g., HIV-1 Env or Influenza HA) which undergo an irreversible spring-loaded conformational change, the structural transition of rhabdovirus G proteins is fully reversible and exists in a pH-dependent thermodynamic equilibrium[3].

The causality of this transition is governed by specific amino acid clusters acting as pH sensors and molecular switches:

-

Forward Transition (pH < 6.5): A conserved cluster of histidine residues acts as the primary pH sensor. As the endosome acidifies, these histidines become protonated, creating a cluster of positive charges. The resulting electrostatic repulsion destabilizes the prefusion trimer, causing it to dissociate into extended monomers[1].

-

Membrane Insertion & Trimerization (pH < 6.0): The extended monomers expose hydrophobic fusion loops, which insert into the target endosomal membrane. The proteins then re-trimerize and fold back into a hairpin-like postfusion conformation, forcing the viral and endosomal membranes together to initiate lipid mixing (hemifusion)[4].

-

Reverse Transition (pH > 7.0): The reversibility of VSV-G is driven by acidic residues, most notably Aspartate 268 (D268) and D274. In the postfusion state, these residues are protonated and form stabilizing hydrogen bonds. Upon returning to a neutral pH, they deprotonate. The resulting strong negative electrostatic repulsive forces destabilize the postfusion trimer, driving the protein back to its prefusion state[3]. This unique evolutionary adaptation allows VSV-G to recover its native state during transport through the acidic compartments of the Golgi apparatus during viral assembly[3].

Reversible pH-dependent conformational states of the VSV-G glycoprotein during endosomal entry.

Quantitative Dynamics of VSV-G Fusion

To effectively leverage VSV-G in engineered systems, researchers must understand the precise quantitative thresholds that govern its activity. The table below summarizes the critical parameters of VSV-G mediated fusion.

| Parameter | Value | Mechanistic Causality |

| Optimal Fusion pH | 5.5 – 6.0 | Matches the lumenal pH of early/late endosomes, ensuring fusion occurs only after endocytosis, preventing premature activation at the plasma membrane[5]. |

| Hemifusion Half-Life | ~15 seconds (at pH 6.0) | Extremely rapid lipid mixing kinetics ensure the viral genome escapes the endosome before it matures into a highly degradative lysosome[5]. |

| Reversibility Threshold | pH > 7.0 | Deprotonation of key acidic residues (D268, D274) induces electrostatic repulsion, shifting the thermodynamic equilibrium back to the prefusion state[3]. |

| Buoyant Density | 1.10 – 1.15 g/mL | Allows for the physical separation and purification of uncomplexed VSV-G from DNA-lipid complexes via ultracentrifugation[6]. |

Self-Validating Experimental Methodologies

To accurately quantify VSV-G fusogenic activity, experimental designs must account for the protein's reversibility and distinguish between true membrane fusion and mere aggregation. The following protocols are designed as self-validating systems.

Protocol A: R18 Fluorescence Dequenching (Lipid Mixing) Assay

Causality: Octadecyl rhodamine B (R18) is a lipophilic fluorophore. When incorporated into the VSV envelope at high surface densities, its fluorescence is self-quenched due to molecular crowding. Upon low-pH triggered fusion with an unlabeled target liposome, the lipids mix, diluting the R18 molecules. This increases the distance between fluorophores, relieving the quench and resulting in a measurable increase in fluorescence, providing real-time kinetic data of hemifusion[4].

Step-by-Step Methodology:

-

Preparation of Target Liposomes: Prepare unilamellar liposomes (e.g., POPC/Cholesterol) at 10 mg/mL in HNE-50 buffer (pH 8.0). Supplement with 5 mM EDTA to chelate divalent cations, preventing non-specific, ion-mediated liposome aggregation[4].

-

Viral Labeling: Incubate purified VSV particles with quenching concentrations of R18 dye in the dark. Remove unbound dye via size-exclusion chromatography.

-

Binding Phase: Mix R18-labeled VSV with target liposomes at pH 7.4 at 37°C. At this pH, the virus binds to the liposomes but remains in the prefusion state; fluorescence remains low[5].

-

Acidic Triggering: Rapidly inject an acidic buffer (e.g., MES-100, pH 6.0) into the cuvette to drop the environmental pH, triggering the conformational change[4].

-

Kinetic Measurement: Monitor fluorescence dequenching continuously using a spectrofluorometer (Excitation: 560 nm, Emission: 585 nm) to calculate the hemifusion half-life.

-

Self-Validation Control (Reversibility Check): In a parallel run, drop the pH of the virus to 5.5 in the absence of target liposomes, then neutralize back to pH 7.4 before adding the liposomes. Fusion should be completely abrogated, proving the signal is driven by the reversible transition to the active state, not irreversible denaturation[7].

Step-by-step workflow of the R18 fluorescence dequenching lipid mixing assay.

Protocol B: Cell-Cell Syncytia Formation Assay

Causality: When cells expressing VSV-G on their plasma membrane are exposed to a brief acidic pulse, the surface-bound glycoproteins undergo the fusion conformational change, causing adjacent cell membranes to merge. Returning the cells to neutral pH allows them to survive and form massive, multinucleated giant cells known as syncytia[3].

Step-by-Step Methodology:

-

Transfection: Transfect effector cells (e.g., BHK or HEK-293) with a plasmid expressing wild-type VSV-G. Wait 24 hours for robust surface expression[3].

-

Acidic Pulse: Wash the cells and expose them for 10 minutes to DMEM adjusted to pH 5.5 at 37°C to trigger the fusion loops.

-

Neutralization: Replace the acidic media with standard DMEM at pH 7.4. Incubate for 1 hour at 37°C to allow membrane reorganization and cellular recovery[3].

-

Fixation & Imaging: Fix the cells and stain the nuclei with DAPI. Quantify the fusion index via fluorescence microscopy.

-

Self-Validation Control (Mutant Check): Perform the exact same protocol using a known fusion-defective mutant, such as VSV-G-P127L (a proline-to-leucine substitution at amino acid 127). This mutant expresses well on the cell surface but possesses less than 5% of wild-type fusogenic function[6]. The absence of syncytia in this cohort validates that fusion is strictly dependent on the specific VSV-G fusion peptide sequence.

Translational Applications in Drug Delivery

The highly efficient, pH-gated nature of VSV-G has made it an invaluable tool for bypassing the lysosomal degradation pathway—a primary bottleneck in intracellular drug delivery.

-

Fusogenic Liposomes: Purified VSV-G can be incorporated into synthetic lipid bilayers (virosomes). When mixed with DNA-lipid complexes, the addition of VSV-G has been shown to increase lipofection efficiency by approximately 10-fold. This enhancement is entirely dependent on the low-pH fusogenic function of the protein, as the fusion-defective P127L mutant fails to enhance gene transfer[6].

-

Extracellular Vesicle Engineering (ExoSTING): In the realm of immuno-oncology, engineered extracellular vesicles (EVs) are used to deliver STING agonists directly into the tumor microenvironment. While fusogenic peptides like VSV-G are highly effective for ensuring the endosomal escape of large cytosolic payloads (like the cGAS protein), modern EV engineering is beginning to leverage complex EV surface proteins to achieve preferential uptake by Antigen Presenting Cells (APCs) even in the absence of viral peptides[8].

-

Lentiviral Pseudotyping: VSV-G is the gold standard envelope for pseudotyping lentiviral vectors due to its broad tropism and high stability. However, because its receptor (LDLR) is ubiquitous, recent advancements have focused on fusing single-chain antibodies (scFv) or targeting peptides to the VSV-G envelope. This allows researchers to redirect the viral tropism toward specific tumor markers while attempting to maintain the critical pH-dependent fusogenic activity required for successful transduction[9].

References

1.[3] Characterization of pH-Sensitive Molecular Switches That Trigger the Structural Transition of Vesicular Stomatitis Virus Glycoprotein from the Postfusion State toward the Prefusion State - nih.gov - 3 2.[1] Structure of the prefusion form of the vesicular stomatitis virus glycoprotein G - esrf.fr - 1 3.[2] Structures of vesicular stomatitis virus glycoprotein G alone and bound to a neutralizing antibody - plos.org - 2 4.[4] Mechanism of membrane fusion induced by vesicular stomatitis virus G protein - pnas.org - 4 5.[6] Enhanced Gene Transfer with Fusogenic Liposomes Containing Vesicular Stomatitis Virus G Glycoprotein - nih.gov - 6 6.[8] ExoSTING, an extracellular vesicle loaded with STING agonists, promotes tumor immune surveillance - nih.gov - 8 7.[5] Distinct structural rearrangements of the VSV glycoprotein drive membrane fusion - rupress.org - 5 8.[7] Activation of VSV fusion with cells by pretreatment at low pH - researchgate.net - 7 9.[9] A versatile targeting system with lentiviral vectors bearing the biotin-adaptor peptide - researchgate.net - 9

Sources

- 1. esrf.fr [esrf.fr]

- 2. Structures of vesicular stomatitis virus glycoprotein G alone and bound to a neutralizing antibody | PLOS Pathogens [journals.plos.org]

- 3. Characterization of pH-Sensitive Molecular Switches That Trigger the Structural Transition of Vesicular Stomatitis Virus Glycoprotein from the Postfusion State toward the Prefusion State - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. rupress.org [rupress.org]

- 6. Enhanced Gene Transfer with Fusogenic Liposomes Containing Vesicular Stomatitis Virus G Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ExoSTING, an extracellular vesicle loaded with STING agonists, promotes tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

VSV-G Peptide for Viral Pseudotyping: An In-depth Technical Guide

Introduction: The Power of Pseudotyping in Modern Virology and Gene Therapy

In the landscape of contemporary biological research and therapeutic development, the ability to manipulate and engineer viral vectors is paramount. Among the most powerful tools in this arena is viral pseudotyping, a technique that involves the production of viral particles with envelope proteins derived from a virus other than the one that provides the core and genome. This approach allows for the modification of a virus's tropism, or its ability to infect specific cell types, and can enhance vector stability and safety.

At the heart of many pseudotyping strategies lies the Vesicular Stomatitis Virus Glycoprotein, or VSV-G. This protein, derived from a relatively simple rhabdovirus, has become the "gold-standard" for pseudotyping a wide array of viral vectors, most notably lentiviruses and retroviruses.[1][2] Its broad tropism, high stability, and efficiency in mediating viral entry have made it an indispensable tool for gene therapy, vaccine development, and fundamental virology research.[1][3]

This in-depth technical guide provides a comprehensive overview of the VSV-G peptide, its mechanism of action, and its practical application in viral pseudotyping. We will delve into the molecular intricacies of VSV-G-mediated membrane fusion, provide detailed protocols for the production of VSV-G pseudotyped lentiviruses, and discuss the critical considerations for experimental design and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of VSV-G for their specific applications.

The Vesicular Stomatitis Virus Glycoprotein (VSV-G): Structure and Function

The VSV-G protein is a type I transmembrane glycoprotein that forms trimeric spikes on the surface of the VSV envelope.[4] It is responsible for both binding to host cell receptors and mediating the fusion of the viral and cellular membranes, the crucial first step in viral entry.[5][6]

The structure of VSV-G can be broadly divided into three domains:

-

Ectodomain: The large, external portion of the protein responsible for receptor binding and membrane fusion. It contains the fusion peptide, a hydrophobic region that inserts into the target cell membrane.[7]

-

Transmembrane Domain: A short, hydrophobic segment that anchors the protein in the viral envelope.

-

Cytoplasmic Tail: A small, internal domain that plays a role in the efficient export of the protein from the endoplasmic reticulum and its incorporation into budding viral particles.[8][9]

A key feature of VSV-G is its ability to mediate viral entry into a wide variety of cell types from different species, a property known as broad tropism.[4][10] This is attributed to its interaction with a ubiquitous cellular receptor, the low-density lipoprotein receptor (LDLR) and its family members.[4][11]

The Mechanism of VSV-G-Mediated Membrane Fusion: A pH-Dependent Conformational Change

The entry of VSV and VSV-G pseudotyped viruses into host cells is a finely orchestrated process initiated by receptor-mediated endocytosis.[5][12] Upon binding to the LDLR on the cell surface, the viral particle is internalized into an endosome. The subsequent acidification of the endosomal lumen is the critical trigger for VSV-G-mediated membrane fusion.[13][14][15]

The fusion process can be conceptualized in the following steps:

-

Low pH-Triggered Conformational Change: The acidic environment of the endosome (pH ~6.0) induces a dramatic and reversible conformational change in the VSV-G protein.[14][15][16] This change is initiated by the protonation of specific histidine residues within the protein structure.[15]

-

Exposure of the Fusion Peptide: The conformational shift exposes the previously buried hydrophobic fusion peptide, which then inserts into the endosomal membrane.[7][17]

-

Trimerization and Clustering: The extended VSV-G proteins then trimerize and cluster, bringing the viral and endosomal membranes into close proximity.[16][18]

-

Membrane Fusion and Release of Viral Core: A cluster of these extended trimers then folds back, driving the merger of the two membranes and forming a fusion pore.[16][18] This allows the viral core to be released into the cytoplasm of the host cell, where it can initiate replication or, in the case of a viral vector, deliver its genetic payload.

A unique characteristic of the VSV-G-mediated fusion process is the reversibility of the low-pH-induced conformational change.[15][16][19] This distinguishes it from many other viral fusion proteins and is thought to be a mechanism that allows the protein to refold to its native state after transport through the acidic compartments of the Golgi apparatus during its synthesis.[19]

Advantages and Disadvantages of Using VSV-G for Pseudotyping

The widespread use of VSV-G for pseudotyping is due to a compelling set of advantages. However, it is also important to be aware of its limitations.

| Advantages | Disadvantages |

| Broad Host Range: Infects a wide variety of dividing and non-dividing cells from different species.[4][10] | Cytotoxicity: Constitutive expression of VSV-G can be toxic to producer cells, leading to syncytia formation.[4][10] |

| High Titer Production: Allows for the generation of high-titer viral vector stocks.[20][21] | Serum Inactivation: VSV-G pseudotyped vectors can be inactivated by the complement system in human serum, posing a challenge for in vivo applications.[10][22][23] |

| High Stability: VSV-G pseudotyped particles are robust and can withstand ultracentrifugation and freeze-thaw cycles.[10][22] | Immune Response: Can elicit a strong neutralizing antibody response, potentially limiting repeated administrations in vivo.[1][22] |

| Well-Characterized: The mechanism of action is extensively studied and understood. | Off-Target Effects: The broad tropism can lead to unintended transduction of non-target cells in vivo.[22][24] |

Experimental Protocol: Production of VSV-G Pseudotyped Lentivirus

This section provides a detailed, step-by-step methodology for the production of VSV-G pseudotyped lentiviral vectors, a common application in research and preclinical studies.

Materials

-

HEK293T cells (a human embryonic kidney cell line commonly used for viral production)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Opti-MEM I Reduced Serum Medium

-

Transfection reagent (e.g., Lipofectamine 2000 or a similar polymer-based reagent)

-

Lentiviral packaging plasmids:

-

pMD2.G (encoding VSV-G)

-

psPAX2 (encoding Gag-Pol)

-

-

Lentiviral transfer plasmid (encoding the gene of interest flanked by LTRs)

-

0.45 µm SFCA low protein-binding filters

-

Ultracentrifuge and appropriate tubes (for concentration)

-

Phosphate-Buffered Saline (PBS)

Step-by-Step Methodology

Day 1: Seeding of HEK293T Producer Cells

-

Culture HEK293T cells in a T75 flask using DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

The day before transfection, seed the cells so that they will be approximately 70-80% confluent on the day of transfection. A typical seeding density is 5 x 10^6 cells per 10 cm dish.

Day 2: Co-transfection of Plasmids

-

In separate tubes, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions. For a 10 cm dish, a common ratio is:

-

5 µg of the transfer plasmid

-

2.5 µg of psPAX2

-

2 µg of pMD2.G

-

-

Gently add the transfection complex to the cells.

-

Incubate the cells at 37°C in a CO2 incubator.

Day 3: Change of Medium

-

Approximately 16-24 hours post-transfection, carefully remove the transfection medium and replace it with fresh, pre-warmed DMEM with 10% FBS.[25] This step is crucial to minimize the cytotoxic effects of the transfection reagent.

Day 4 & 5: Harvest of Viral Supernatant

-

At 48 hours post-transfection, collect the supernatant containing the viral particles.

-

Filter the supernatant through a 0.45 µm filter to remove any cellular debris.[26]

-

A second harvest can be performed at 72 hours post-transfection by adding fresh medium to the cells after the first harvest and collecting it 24 hours later.[25] The two harvests can be pooled.

Day 5: Viral Concentration (Optional but Recommended)

For many applications, concentrating the viral stock is necessary to achieve a sufficiently high titer.

-

Transfer the filtered viral supernatant to ultracentrifuge tubes.

-

Centrifuge at a high speed (e.g., 25,000 rpm for 2 hours at 4°C) to pellet the viral particles.

-

Carefully decant the supernatant and resuspend the viral pellet in a small volume of cold PBS or DMEM.

-

Aliquot the concentrated virus and store at -80°C. Avoid multiple freeze-thaw cycles.[26]

Titration of Viral Stock

It is essential to determine the infectious titer of the viral stock before use in experiments. This is typically done by transducing a target cell line (e.g., HEK293T or HeLa cells) with serial dilutions of the viral stock and then quantifying the number of transduced cells, often via flow cytometry if the transfer plasmid expresses a fluorescent reporter like GFP.

Visualizing the Workflow and Mechanism

To better illustrate the key processes involved in VSV-G pseudotyping, the following diagrams have been generated using Graphviz.

Workflow for VSV-G Pseudotyped Lentivirus Production

Caption: Workflow for the production of VSV-G pseudotyped lentiviral vectors.

Mechanism of VSV-G Mediated Viral Entry

Caption: Stepwise mechanism of VSV-G mediated viral entry and membrane fusion.

Conclusion and Future Perspectives

The VSV-G peptide has undeniably revolutionized the field of viral vectorology. Its robustness, broad tropism, and high efficiency have made it an invaluable tool for a vast range of applications, from basic research to the development of novel gene and cell therapies.[1] While challenges such as serum sensitivity and potential immunogenicity in vivo remain, ongoing research into engineering modified VSV-G variants with enhanced resistance to complement and reduced immunogenicity holds promise for overcoming these limitations.[23]

As our understanding of virology and gene delivery continues to expand, the principles established through the study and application of VSV-G will undoubtedly serve as a foundation for the design of next-generation viral vectors with even greater specificity, safety, and therapeutic efficacy.

References

- Carneiro, F. A., Stauffer, F., Lima, C. S., Juliano, M. A., Juliano, L., & Da Poian, A. T. (2001). Low pH-induced conformational changes in vesicular stomatitis virus glycoprotein involve dramatic structure reorganization. Journal of Biological Chemistry, 276(3), 1733-1738.

- Gao, Y., Sun, Y., & Harrison, S. C. (2017). Mechanism of membrane fusion induced by vesicular stomatitis virus G protein. Proceedings of the National Academy of Sciences, 114(2), E208-E216.

- Gaudin, Y., Tuffereau, C., Durrer, P., Flamand, A., & Ruigrok, R. W. (1995). pH-dependent conformational change of vesicular stomatitis virus glycoprotein G. Journal of virology, 69(9), 5528-5534.

- Jeetendra, E., Robison, C. S., Albritton, L. M., & Whitt, M. A. (2002). The membrane-proximal domain of vesicular stomatitis virus G protein functions as a membrane fusion potentiator and can induce hemifusion. Journal of virology, 76(24), 12300-12311.

- Roche, S., Bressanelli, S., Rey, F. A., & Gaudin, Y. (2007). Structure of the prefusion form of the vesicular stomatitis virus glycoprotein G. Science, 315(5813), 843-848.

- Albertini, A. A. V., Baquero, E., Ferlin, A., & Gaudin, Y. (2012). Characterization of pH-Sensitive Molecular Switches That Trigger the Structural Transition of Vesicular Stomatitis Virus Glycoprotein from the Postfusion State toward the Prefusion State. Journal of Virology, 86(19), 10641–10651.

- Cronin, J., Zhang, X. Y., & Reiser, J. (2005). Altering the tropism of lentiviral vectors through pseudotyping. Current gene therapy, 5(4), 387-398.

- Kumar, M., Bradow, B. P., & Byrne, B. J. (2020). A tool with many applications: vesicular stomatitis virus in research and medicine. Expert Opinion on Biological Therapy, 20(8), 897-909.

- Sun, Y., & Whittaker, G. R. (2003). Internalization and fusion mechanism of vesicular stomatitis virus and related rhabdoviruses. Traffic, 4(12), 847-856.

- Sun, Y., & Harrison, S. C. (2017). Mechanism of membrane fusion induced by vesicular stomatitis virus G protein. Proceedings of the National Academy of Sciences, 114(2), E208-E216.

- Zhang, X. Y., & Reiser, J. (2008). Preparation and quantification of pseudotyped retroviral vector. Methods in molecular biology (Clifton, N.J.), 433, 15-26.

- Gao, Y., Sun, Y., & Harrison, S. C. (2016). Mechanism of membrane fusion induced by vesicular stomatitis virus G protein.

- Gallardo, D., & Merten, O. W. (2021). Lentiviral Vector Pseudotypes: Precious Tools to Improve Gene Modification of Hematopoietic Cells for Research and Gene Therapy. Viruses, 13(7), 1334.

- Crawford, K. H., & D’Souza, V. M. (2020).

- Jeetendra, E., Ghosh, K., & Whitt, M. A. (2003). The Membrane-Proximal Region of Vesicular Stomatitis Virus Glycoprotein G Ectodomain Is Critical for Fusion and Virus Infectivity. Journal of Virology, 77(23), 12807–12818.

- Kutner, R. H., Zhang, X. Y., & Reiser, J. (2009). Production and usage of VSV-G pseudotyped lentiviruses. Bio-protocol, 1(1), e1.

- Yao, Y., & Tamm, L. K. (2003).

- BrainVTA. (n.d.).

- Merten, O. W., & Gallardo, D. (2012). Production, concentration and titration of pseudotyped HIV-1-based lentiviral vectors. Methods in molecular biology (Clifton, N.J.), 859, 93-111.

- Flatz, L., Hegazy, A. N., Bergthaler, A., Verschoor, A., Claus, C., Fernandez, M., ... & Pinschewer, D. D. (2010). VSV-GP: a potent viral vaccine vector that boosts the immune response upon repeated applications. Journal of virology, 84(15), 7622-7633.

- Gaudin, Y., & Rey, F. A. (2021). Structures of vesicular stomatitis virus glycoprotein G alone and bound to a neutralizing antibody.

- Kumar, M. (2010). DISSERTATION PSEUDOTYPING OF LENTIVIRAL VECTOR WITH NOVEL VESICULOVIRUS ENVELOPE GLYCOPROTEINS DERIVED FROM CHANDIPURA AND PIRY.

- Addgene. (2021, April 20). Viral Vectors 101: Pseudotyping. Addgene Blog.

- VectorBuilder. (2023, August 16). Unveiling the Versatility of Vesicular Stomatitis Virus: Pseudotyping and Beyond. VectorBuilder.

- Agrawal, A., Sharma, S., & Shameem, M. (2024). Absolute quantification of viral proteins from pseudotyped VSV-GP using UPLC-MRM. Journal of Virological Methods, 328, 114948.

- Wright, E., & Temperton, N. J. (2011). The use of pseudotypes to study viruses, virus sero-epidemiology and vaccination. The Journal of general virology, 92(Pt 8), 1709–1723.

- Hu, Y., Liu, Y., & Schaffer, D. V. (2013). Engineering a serum-resistant and thermostable vesicular stomatitis virus G glycoprotein for pseudotyping retroviral and lentiviral vectors. Gene therapy, 20(8), 826-832.

- Synchrotron SOLEIL. (2021). Structural basis of vesicular stomatitis virus entry into host cells. Synchrotron SOLEIL.

- Gaudin, Y., & Rey, F. A. (2008). Structures of vesicular stomatitis virus glycoprotein: membrane fusion revisited. Cellular and molecular life sciences : CMLS, 65(11), 1675-1685.

- Science.gov. (n.d.). vsv-g pseudotyped lentiviral: Topics by Science.gov.

- Shirotani, K., & Morita, E. (2000). Efficient Export of the Vesicular Stomatitis Virus G Protein from the Endoplasmic Reticulum Requires a Signal in the Cytoplasmic Tail That Includes Both Tyrosine-based and Di-acidic Motifs. Molecular Biology of the Cell, 11(5), 1653–1664.

- Lee, G., & Parrott, R. E. (2022). An optimized measles virus glycoprotein-pseudotyped lentiviral vector production system to promote efficient transduction of human primary B cells. STAR protocols, 3(1), 101153.

- Ohishi, M., & Shida, H. (2020). Production of Vesicular Stomatitis Virus Glycoprotein-Pseudotyped Lentiviral Vector Is Enhanced by Ezrin Silencing. Frontiers in Microbiology, 11, 843.

- Kumar, M., Bradow, B. P., & Byrne, B. J. (2009). Pseudotyping of lentiviral vector with novel vesiculovirus envelope glycoproteins derived from Chandipura and Piry viruses. Virology journal, 6, 92.

- Robison, C. S., & Whitt, M. A. (2000). The Membrane-Proximal Stem Region of Vesicular Stomatitis Virus G Protein Confers Efficient Virus Assembly. Journal of Virology, 74(5), 2239–2246.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The Versatility of Vesicular Stomatitis Virus | VectorBuilder [en.vectorbuilder.com]

- 3. VSV-vaccine and gene therapy research [ebraincase.com]

- 4. blog.addgene.org [blog.addgene.org]

- 5. Internalization and fusion mechanism of vesicular stomatitis virus and related rhabdoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structures of vesicular stomatitis virus glycoprotein: membrane fusion revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Membrane-Proximal Region of Vesicular Stomatitis Virus Glycoprotein G Ectodomain Is Critical for Fusion and Virus Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Export of the Vesicular Stomatitis Virus G Protein from the Endoplasmic Reticulum Requires a Signal in the Cytoplasmic Tail That Includes Both Tyrosine-based and Di-acidic Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. repository.lsu.edu [repository.lsu.edu]

- 11. Structural basis of vesicular stomatitis virus entry into host cells | French national synchrotron facility [synchrotron-soleil.fr]

- 12. Structures of vesicular stomatitis virus glycoprotein G alone and bound to a neutralizing antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Membrane fusion activity of vesicular stomatitis virus glycoprotein G is induced by low pH but not by heat or denaturant [pubmed.ncbi.nlm.nih.gov]

- 14. Low pH-induced conformational changes in vesicular stomatitis virus glycoprotein involve dramatic structure reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. esrf.fr [esrf.fr]

- 16. Mechanism of membrane fusion induced by vesicular stomatitis virus G protein [authors.library.caltech.edu]

- 17. journals.asm.org [journals.asm.org]

- 18. Mechanism of membrane fusion induced by vesicular stomatitis virus G protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization of pH-Sensitive Molecular Switches That Trigger the Structural Transition of Vesicular Stomatitis Virus Glycoprotein from the Postfusion State toward the Prefusion State - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Preparation and quantification of pseudotyped retroviral vector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pseudotyping of lentiviral vector with novel vesiculovirus envelope glycoproteins derived from Chandipura and Piry viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lentiviral Vector Pseudotypes: Precious Tools to Improve Gene Modification of Hematopoietic Cells for Research and Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. schafferlab.berkeley.edu [schafferlab.berkeley.edu]

- 24. api.mountainscholar.org [api.mountainscholar.org]

- 25. Production and usage of VSV-G pseudotyped lentiviruses [bio-protocol.org]

- 26. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]

role of VSV-G in lentivirus structure

The Structural and Functional Role of VSV-G in Lentiviral Vector Pseudotyping: A Technical Guide

Executive Summary Lentiviral vectors (LVs) are indispensable tools in modern gene therapy, transgenesis, and functional genomics. Wild-type lentiviruses (such as HIV-1) possess a restricted tropism, primarily targeting CD4+ T cells and macrophages. To broaden their utility, LVs are routinely "pseudotyped"—a process where the native envelope glycoprotein is replaced with an alternative viral envelope[1]. The glycoprotein from the Vesicular Stomatitis Virus (VSV-G) remains the undisputed "gold standard" for this application[2]. This whitepaper explores the structural biology, receptor interactions, manufacturing advantages, and biophysical limitations of VSV-G pseudotyped LVs.

1.1. Mechanism of Envelope Incorporation VSV-G is a 65-kDa type I transmembrane homotrimeric glycoprotein[3]. During lentiviral packaging in producer cells (e.g., HEK293T), VSV-G is directed to the endoplasmic reticulum, glycosylated, and transported to the plasma membrane[4]. It associates efficiently with immature, non-infectious retrovirus-like particles (comprising Gag and Gag-Pol polyproteins) assembling at the cell membrane[4]. This structural compatibility allows VSV-G to seamlessly replace the native HIV-1 Env protein, forming a robust lipid envelope around the viral capsid.

1.2. Receptor Interaction: The LDLR Pathway The broad tropism of VSV-G is dictated by its primary cellular receptor: the Low-Density Lipoprotein Receptor (LDLR) and its family members[5]. LDLR is ubiquitously expressed across a vast array of mammalian and non-mammalian tissues, which explains why VSV-G pseudotyped LVs can transduce nearly all cell types[6]. The interaction is specifically mediated by two cysteine-rich domains (CR2 and CR3) on the LDLR[5]. Cells with naturally low LDLR expression, such as resting T-cells, B-cells, and hematopoietic stem cells, are notoriously refractory to VSV-G LV transduction unless LDLR is upregulated or alternative pseudotypes are used[1].

1.3. Viral Entry and Endosomal Escape Unlike the native HIV-1 envelope, which fuses directly at the plasma membrane, VSV-G mediates entry via clathrin-mediated endocytosis[7]. Following LDLR binding, the virion is internalized into an endosome. As the endosome matures, the internal pH drops. This acidic environment (pH < 6.0) triggers a dramatic conformational change in the VSV-G trimer, exposing hydrophobic fusion loops that insert into the endosomal membrane[8]. This pH-dependent fusion releases the viral core into the cytosol, preventing lysosomal degradation[7].

Caption: VSV-G mediated lentiviral entry via LDLR binding and pH-dependent endosomal fusion.

Manufacturing and Biophysical Advantages

A critical structural feature of VSV-G is its immense physical stability. The tight integration of the VSV-G trimers into the viral lipid bilayer creates a highly resilient particle[2]. This structural integrity allows the virus to withstand high shear forces, enabling concentration via ultracentrifugation without significant loss of the envelope or a drop in functional titer[9]. This is a distinct advantage over other pseudotypes (like Measles or Gibbon Ape Leukemia Virus envelopes), which often shed their glycoproteins during high-speed centrifugation, resulting in non-infectious "bald" particles.

Table 1: Quantitative Comparison of Lentiviral Pseudotyping Envelopes

| Envelope Glycoprotein | Primary Receptor | Tropism | Stability / Concentration Method | Cytotoxicity | Typical Titer (TU/mL) |

| VSV-G | LDLR | Broad (Pantropic) | High (Ultracentrifugation) | High (Syncytia) | |

| Rabies G | NCAM, p75NTR | Neuronal | Moderate (Ultracentrifugation) | Low | |

| Measles H/F | CD46, SLAM | Lymphocytes | Low (Low-speed spin/TFF) | Moderate | |

| RD114 | ASCT2 | Hematopoietic | Moderate (Low-speed spin) | Low |

(Data synthesized from standard biomanufacturing benchmarks and pseudotyping literature[1],[2])

Cytotoxicity and Producer Cell Challenges

Despite its advantages, VSV-G presents significant challenges during vector manufacturing. VSV-G is highly fusogenic and cytotoxic when constitutively expressed in mammalian cells[3]. Accumulation of VSV-G at the plasma membrane causes producer cells to fuse with neighboring cells, forming massive, multinucleated syncytia that rapidly undergo apoptosis[1].

Furthermore, because HEK293T producer cells natively express LDLR, newly budded VSV-G LVs can re-infect the producer cells—a phenomenon known as retro-transduction or superinfection[5]. This leads to vector genome accumulation and further toxicity[3]. To mitigate this, modern manufacturing relies on transient co-transfection systems or stable cell lines where VSV-G expression is tightly controlled by inducible promoters (e.g., Tetracycline-ON systems)[3]. Recent experimental approaches have also explored knocking out the LDLR gene in HEK293T cells to prevent retro-transduction, though alternative LDLR family members can still serve as entry ports[5].

Experimental Protocol: High-Titer VSV-G Lentivirus Production and Ultracentrifugation

To leverage the structural stability of VSV-G, ultracentrifugation is employed to concentrate the viral supernatant, routinely achieving titers exceeding

Step-by-Step Methodology:

-

Cell Seeding: Seed low-passage HEK293T cells in 15 cm tissue culture dishes so they reach 80-90% confluency on the day of transfection[10].

-

Causality/Rationale: High confluency maximizes the cellular machinery available for viral assembly, while avoiding over-confluency prevents premature cell cycle arrest which decreases transfection efficiency.

-

-

Transient Co-Transfection: Transfect cells using a 3rd-generation packaging system (Transfer plasmid, pMDLg/pRRE, pRSV-Rev, and pMD2.G encoding VSV-G) using PEI or a commercial lipid-based reagent[10].

-

Causality/Rationale: Splitting the packaging components across multiple plasmids prevents the generation of replication-competent lentivirus (RCL) through homologous recombination.

-

-

Media Exchange & Viral Production: 8-14 hours post-transfection, replace the media with fresh DMEM containing 10% FBS and 25 mM HEPES[10]. Incubate for 48 to 72 hours.

-

Causality/Rationale: HEPES buffers the pH. Because VSV-G undergoes irreversible conformational changes at low pH, acidic media (which naturally occurs as cells metabolize) would prematurely trigger VSV-G fusion loops, neutralizing the virus before harvest.

-

-

Harvest and Clarification: Collect the supernatant and centrifuge at 500 x g for 10 minutes, followed by filtration through a 0.45 µm low-protein binding filter[11].

-

Causality/Rationale: This step physically removes cellular debris and syncytia without shearing the viral envelope. A 0.22 µm filter is avoided as it can strip the VSV-G envelope from the larger viral particles.

-

-

Ultracentrifugation: Transfer the clarified supernatant to ultracentrifuge tubes. Underlay with 1.5 mL of a 20% sucrose cushion (in 1x HBSS)[10]. Centrifuge at 50,000 to 70,000 x g for 2 hours at 4°C to 12°C using a swinging bucket rotor (e.g., Beckman SW28)[10].

-

Causality/Rationale: The high g-force pellets the intact virions, while the sucrose cushion acts as a density barrier. Soluble protein contaminants and toxic cellular factors remain in the supernatant, validating the purity of the final pellet for sensitive downstream in vivo applications.

-

-

Resuspension and Storage: Carefully discard the supernatant. Resuspend the translucent viral pellet in 100-200 µL of cold 1x PBS or HBSS[9]. Shake on a low-speed vortex for 30 minutes at 4°C. Aliquot and snap-freeze in liquid nitrogen or a dry ice/ethanol bath, then store at -80°C[10].

-

Causality/Rationale: Snap-freezing preserves the lipid envelope integrity. Avoiding repeated freeze-thaw cycles is critical, as ice crystal formation disrupts the VSV-G trimers and drastically reduces functional titer[10].

-

Caption: Workflow for VSV-G pseudotyped lentivirus production and ultracentrifugation.

References

1.[10] Salk Institute. "3rd gen Lenti Transfection protocol". Source: salk.edu. URL: 2.[3] UCL Discovery. "Vesiculovirus G protein-based stable cell lines for continuous lentiviral vector production". Source: ucl.ac.uk. URL: 3.[1] Addgene Blog. "Viral Vectors 101: Pseudotyping". Source: addgene.org. URL: 4.[9] NIH. "Production, purification and titration of a lentivirus-based vector for gene delivery purposes". Source: nih.gov. URL: 5.[5] Frontiers. "Challenges in lentiviral vector production: retro-transduction of producer cell lines". Source: frontiersin.org. URL: 6.[6] PNAS. "Divergent low-density lipoprotein receptor (LDLR) linked to low VSV G-dependent viral infectivity and unique serum lipid profile in zebra finches". Source: pnas.org. URL: 7.[11] Takara Bio. "Lenti-X Packaging Single Shots (VSV-G) Protocol-At-A-Glance". Source: takara.co.kr. URL: 8.[7] MDPI. "Switchable Retargeting of Lentiviral Vectors Through a VSV-G-Binding Adapter Molecule". Source: mdpi.com. URL: 9.[2] Takara Bio. "Lenti-X Lentiviral Expression Systems User Manual". Source: takarabio.com. URL: 10.[8] bioRxiv. "Enhanced lentiviral gene delivery to mammalian cells via paired cell surface and viral envelope engineering". Source: biorxiv.org. URL: 11.[4] Google Patents. "WO2015104376A1 - Pseudotyped lentiviral vectors". Source: google.com. URL:

Sources

- 1. blog.addgene.org [blog.addgene.org]

- 2. takarabio.com [takarabio.com]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. WO2015104376A1 - Pseudotyped lentiviral vectors - Google Patents [patents.google.com]

- 5. Frontiers | Challenges in lentiviral vector production: retro-transduction of producer cell lines [frontiersin.org]

- 6. pnas.org [pnas.org]

- 7. mdpi.com [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Production, purification and titration of a lentivirus-based vector for gene delivery purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. salk.edu [salk.edu]

- 11. takara.co.kr [takara.co.kr]

VSV-G Peptide Systems: Technical Guide to Epitope Tagging & Fusogenic Applications

The VSV-G Peptide in biomedical research primarily refers to two distinct but critical tools derived from the Vesicular Stomatitis Virus Glycoprotein: the VSV-G Epitope Tag (used for protein isolation/detection) and the VSV-G Fusion Peptide (used for endosomal escape in drug delivery).

This technical guide deconstructs both, with a primary focus on the Epitope Tag as the standard laboratory reagent, while detailing the Fusion Peptide's utility in advanced drug delivery systems.

Executive Summary

The Vesicular Stomatitis Virus Glycoprotein (VSV-G) is a class III viral fusion protein.[1][2] In biomedical research, it yields two high-value peptide tools:

-

The VSV-G Epitope Tag: An 11-amino acid sequence (YTDIEMNRLGK ) derived from the C-terminus of the G protein.[3] It is a rigid, high-affinity tag used for protein purification, immunofluorescence, and viral vector titration.

-

The VSV-G Fusion Peptide: A pH-responsive domain responsible for membrane fusion.[1][4][5] It is exploited in non-viral drug delivery to facilitate the endosomal escape of nanoparticles and DNA payloads.

Part 1: The VSV-G Epitope Tag (YTDIEMNRLGK)[3]

Biochemical Profile

The VSV-G tag is distinct from FLAG or HA tags due to its specific charge distribution and high affinity for its monoclonal antibody (clone P5D4).

| Feature | Specification |

| Sequence | Tyr-Thr-Asp-Ile-Glu-Met-Asn-Arg-Leu-Gly-Lys (YTDIEMNRLGK ) |

| Molecular Weight | ~1.3 kDa |

| Isoelectric Point (pI) | ~6.02 (Slightly acidic) |

| Solubility | High (Hydrophilic nature minimizes aggregation of tagged proteins) |

| Primary Utility | Co-Immunoprecipitation (Co-IP), Western Blot, Flow Cytometry |

Comparative Analysis: VSV-G vs. Other Tags

The choice of tag dictates purification purity and yield. VSV-G is often selected when high-stringency washing is required, as the antibody-antigen interaction is robust.

| Tag | Sequence | Advantages | Disadvantages |

| VSV-G | YTDIEMNRLGK | High Affinity: Excellent for low-abundance proteins. Low Background: Rare non-specific binding in mammalian lysates. | Antibody availability is lower than FLAG/HA. |

| FLAG | DYKDDDDK | Cleavable: Enterokinase site built-in. Hydrophilic: Surface exposed. | High cost of anti-FLAG affinity resins. |

| HA | YPYDVPDYA | Versatile: Extensive publication history.[6] | Lower affinity than VSV-G in some Co-IP conditions. |

| Myc | EQKLISEEDL | Sensitive: Good for Western Blot.[6][7] | Can interfere with protein folding if not linked with a spacer. |

Experimental Protocol: High-Stringency Co-Immunoprecipitation

Objective: Isolate a VSV-G tagged bait protein and its interacting partners from HEK293T cells.

Reagents:

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1mM EDTA, Protease Inhibitor Cocktail.

-

Beads: Anti-VSV-G Agarose (immobilized P5D4 antibody).

-

Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) OR VSV-G peptide competitor (150 µg/mL).

Step-by-Step Workflow:

-

Lysate Preparation:

-

Harvest

transfected cells. Wash with ice-cold PBS. -

Resuspend in 500 µL Lysis Buffer. Incubate on ice for 30 min with gentle agitation.

-

Critical Step: Centrifuge at 14,000

for 15 min at 4°C. Collect supernatant. (Removes insoluble debris that causes non-specific bead binding).

-

-

Pre-Clearing (Optional but Recommended):

-

Incubate lysate with Protein A/G agarose (no antibody) for 1 hour at 4°C. Spin down and keep supernatant.

-

-

Immunoprecipitation:

-

Add 30 µL of equilibrated Anti-VSV-G Agarose beads to the lysate.

-

Incubate overnight at 4°C on a rotator.

-

-

Washing:

-

Wash beads 3x with Lysis Buffer (High Stringency) or PBS (Low Stringency).

-

Tip: For mass spectrometry analysis, perform the final wash in ammonium bicarbonate to remove detergents.

-

-

Elution:

-

Peptide Elution (Preserves complexes): Add 50 µL of VSV-G peptide (150 µg/mL in TBS) and incubate for 30 min at 4°C.

-

Acid Elution: Add 50 µL 0.1 M Glycine (pH 2.5), incubate 5 min, neutralize immediately with 1 M Tris (pH 8.5).

-

Part 2: The VSV-G Fusion Peptide (Drug Delivery)

Mechanism of Action: pH-Dependent Fusogenicity

Unlike the epitope tag, the Fusion Peptide (often derived from the N-terminus or internal domains of the G protein) is a functional tool used to breach cellular membranes.

-

Physiological pH (7.4): The peptide is unstructured or hidden, preventing fusion with the plasma membrane (safety switch).

-

Endosomal pH (5.0 - 5.5): Protonation of acidic residues (Aspartic/Glutamic acid) triggers a conformational change. The peptide inserts into the endosomal lipid bilayer, destabilizing it and releasing the cargo (DNA/RNA/Drug) into the cytosol.

Application: Fusogenic Liposomes

Researchers incorporate VSV-G derived peptides into liposomes to enhance transfection efficiency of non-viral vectors.

-

Protocol Insight: The peptide is usually conjugated to a lipid anchor (e.g., DOPE) to display it on the liposome surface.

-

Efficiency: Can increase transfection rates by 10-100 fold compared to passive liposomes by preventing lysosomal degradation of the payload.

Part 3: Visualization of Workflows

Diagram: VSV-G Epitope Tagging & Analysis Workflow

This diagram illustrates the logical flow from transfection to data generation using the VSV-G tag.

Caption: Workflow for utilizing the VSV-G epitope tag for protein isolation (IP), detection (WB), and cellular localization (IF).

Diagram: Mechanism of VSV-G Peptide Mediated Endosomal Escape

This diagram details the pH-triggered mechanism used in drug delivery.

Caption: The pH-dependent mechanism of VSV-G fusion peptides facilitating cytosolic delivery of therapeutic payloads.[1]

References

-

BenchChem. (2025).[3] A Comparative Guide to the VSV-G Tag and its Alternatives in Molecular Biology Research. BenchChem. Link

-

MBL Life Science. (n.d.). Anti-VSV-G-tag pAb - Polyclonal Antibody Data & Applications. MBL Bio. Link

-

US Biological. (n.d.). Rabbit Anti-VSV-G Epitope Tag (Vesicular Stomatitis Virus Glycoprotein). USBio. Link

-

Saha, B., et al. (2022). Emerging Biomedical Applications of the Vesicular Stomatitis Virus Glycoprotein. PMC (NIH). Link

-

Kim, J., et al. (2004). Multicomponent DNA Carrier with a Vesicular Stomatitis Virus G-Peptide Greatly Enhances Liver-Targeted Gene Expression in Mice. Bioconjugate Chemistry (ACS). Link

-

Carneiro, F.A., et al. (2002). Charged residues are involved in membrane fusion mediated by a hydrophilic peptide located in vesicular stomatitis virus G protein.[8] Taylor & Francis. Link

-

UCL Discovery. (2023). Peptide ligands targeting the vesicular stomatitis virus G (VSV‐G) protein for the affinity purification of lentivirus particles. UCL. Link

Sources

- 1. Emerging Biomedical Applications of the Vesicular Stomatitis Virus Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Internalization and fusion mechanism of vesicular stomatitis virus and related rhabdoviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Anti-VSV-G-tag pAb(Polyclonal, Polyclonal) | Antibody | MBL Life Sience -GLOBAL- [mblbio.com]

- 7. usbio.net [usbio.net]

- 8. tandfonline.com [tandfonline.com]

Engineering the Gold Standard: Basic Principles, Mechanics, and Production of VSV-G Pseudotyped Vectors

Executive Summary

In the landscape of gene therapy and functional genomics, lentiviral and retroviral vectors are indispensable tools. However, native viral envelopes often suffer from restricted tropism and physical fragility. "Pseudotyping"—the process of replacing a vector's native envelope protein with a heterologous viral glycoprotein—solves these limitations[1][2]. The glycoprotein of the Vesicular Stomatitis Virus (VSV-G) has emerged as the gold standard for pseudotyping due to its unparalleled broad tropism, high transduction efficiency, and the exceptional physical stability it confers to the virion[3][4]. This technical guide explores the mechanistic principles of VSV-G entry, details self-validating production workflows, and examines the advanced engineering strategies required to translate these vectors into clinical applications.

The Mechanistic Basis of VSV-G Pseudotyping

Receptor Recognition and the Pantropic Paradox

Unlike the HIV-1 envelope, which restricts entry to CD4+ T-cells, VSV-G enables vectors to transduce an incredibly broad range of mammalian and non-mammalian cell types[1][5]. The causality behind this "pantropic" infectivity lies in its cellular receptor. VSV-G binds primarily to the Low-Density Lipoprotein Receptor (LDLR) and its family members, which are ubiquitously expressed on the surface of almost all animal cells to manage lipid metabolism[1][3].

Entry Dynamics: Clathrin and pH-Dependent Fusion

Once bound to the LDLR, the VSV-G pseudotyped vector does not fuse directly with the plasma membrane. Instead, the interaction triggers clathrin-mediated endocytosis, drawing the virion into an early endosome[1]. As the endosome matures, the internal environment becomes highly acidic. This pH drop acts as a precise biochemical trigger, inducing a profound conformational change in the VSV-G trimer[3][4]. The structural shift exposes a hydrophobic fusion peptide that merges the viral lipid envelope with the endosomal membrane, safely releasing the viral core into the cytoplasm while avoiding detection by extracellular immune surveillance[3].

VSV-G vector entry via LDLR-mediated endocytosis and pH-dependent fusion.

Vector Production: Overcoming Biological Bottlenecks

The Cytotoxicity Paradox

While VSV-G is highly efficient for target cell entry, it presents a severe challenge during vector manufacturing. VSV-G is inherently fusogenic; when expressed constitutively in packaging cell lines (such as HEK293T), it causes the cells to fuse into massive, multinucleated syncytia, rapidly leading to cell death[6]. Consequently, continuous stable producer cell lines are notoriously difficult to establish[6]. To circumvent this, production relies either on transient co-transfection of multiple plasmids or on highly regulated inducible systems (e.g., Tet-ON promoters) where VSV-G expression is repressed until the exact moment of viral harvest[7][8].

The Retro-Transduction Phenomenon

A critical, often overlooked variable in VSV-G vector production is "retro-transduction" (or re-entry). Because HEK293T producer cells naturally express LDLR, newly budded VSV-G vectors in the culture media can readily re-infect the very cells that produced them[1]. This acts as a massive vector sink, with studies reporting up to a 70% loss in overall vector yield due to producer cell transduction[1]. Advanced manufacturing protocols now explore LDLR-knockout HEK293T lines to block this re-entry pathway and maximize harvestable titers[1].

Downstream Processing: Concentration and Purification Workflows

One of the most significant advantages of VSV-G over other heterologous envelopes (like those from alphaviruses or measles) is the physical stability it imparts to the virion[2][4]. This robust architecture allows the vector to withstand harsh physical concentration methods, such as ultracentrifugation, without shearing the glycoprotein spikes or losing infectious titer[2][9].

Quantitative Comparison of Concentration Methods

| Method | Typical Volume Reduction | Recovery Rate (%) | Key Advantages | Primary Limitations |

| Ultracentrifugation | 100x - 300x | 50% - 100% | High purity, rapid processing for small/medium scales; well-established[9][10]. | Volume limited by rotor size; high equipment and maintenance costs[9][10]. |

| Ultrafiltration (TFF) | Variable (up to 100x) | High | Scalable for large volumes; achieves functional titers up to 6×10⁹ TU/ml[10]. | Filter clogging; potential retention of soluble protein impurities[10]. |

| Poly-L-Lysine Precipitation | up to 300x | 26% - 32% | Processes large volumes (up to 3L) without the need for an ultracentrifuge[9]. | Lower recovery rate; introduces chemical polymers to the final preparation[9]. |

Self-Validating Protocol: High-Titer Production via Ultracentrifugation

This methodology is designed as a self-validating system: each step contains a physical or biological checkpoint to ensure the integrity of the final vector product.

Step 1: Split-Plasmid Co-Transfection

-

Action: Co-transfect HEK293T cells with a 3rd-generation lentiviral system (Transfer plasmid, gag/pol packaging plasmid, Rev plasmid, and VSV-G envelope plasmid) using a transfection reagent like PEI[4][8].

-

Causality: Splitting the genome across four plasmids ensures biosafety by requiring multiple unlikely recombination events to form a replication-competent lentivirus (RCL)[4].

Step 2: Media Exchange and Viral Budding

-

Action: 12-16 hours post-transfection, replace the media with fresh, pre-warmed DMEM supplemented with 2-10% FBS. Harvest the supernatant at 48 and 72 hours.

-

Causality: Removing the transfection reagent prevents chemical toxicity to the producer cells, ensuring they survive long enough to sustain high-level viral budding.

Step 3: Clarification (Critical Checkpoint)

-

Action: Centrifuge the pooled supernatant at 500 × g for 10 minutes, then pass through a 0.45 µm low-protein binding PES filter[9][11].

-

Causality: Lentiviral particles are ~100 nm. The 0.45 µm filter allows the virus to pass while capturing cellular debris. Validation: If this step is skipped, cellular proteins and DNA will co-pellet in Step 4, resulting in a visibly opaque pellet that will cause massive cytotoxicity when applied to target cells.

Step 4: Ultracentrifugation

-

Action: Transfer the clarified supernatant to sterile ultracentrifuge tubes. Spin at 50,000 × g for 2 hours at 4°C[9].

-

Causality: The 50,000 × g force is precisely calibrated to pellet the dense viral cores. Maintaining 4°C is crucial to preserve the half-life of the viral particles during the mechanical stress of the spin.

Step 5: Gentle Resuspension

-

Action: Decant the supernatant. Add a small volume (e.g., 1/100th of original volume) of cold PBS to the viral pellet. Do not pipette. Seal the tube and incubate at 4°C overnight.

-

Causality: Immediate pipetting generates shear stress and foaming, which strips the lipid envelope and destroys the VSV-G spikes. Overnight incubation allows the pellet to dissolve gently, validating the structural integrity and maximizing the functional titer recovery[12].

Step-by-step workflow for VSV-G pseudotyped lentiviral vector production.

Clinical Translation: Limitations and Advanced Engineering

While VSV-G is flawless for ex vivo therapies (e.g., CAR-T cell manufacturing where target cells are isolated in a bioreactor)[1], it faces two major hurdles for direct in vivo administration:

-

Serum Inactivation: VSV-G pseudotyped vectors produced in human cells are highly susceptible to neutralization by the human serum complement system[4][7]. To combat this, researchers are utilizing directed evolution to engineer thermostable, serum-resistant VSV-G mutants that can survive systemic circulation[7].

-

Lack of Specificity: Because LDLR is ubiquitous, systemic injection of VSV-G vectors results in off-target transduction (primarily in the liver). To solve this, novel bispecific adapter molecules (such as the DARPin 929-B6) have been developed. These adapters bind directly to the VSV-G spike and retarget the vector to specific disease markers (e.g., ERBB2 on breast cancer cells), allowing researchers to maintain the high production titers of VSV-G while achieving switchable, receptor-specific targeting[13].

References

1.[9] Production, purification and titration of a lentivirus-based vector for gene delivery purposes. NIH.gov. 2.[11] An optimized measles virus glycoprotein-pseudotyped lentiviral vector production system to promote efficient transduction of human primary B cells. Cell.com. 3.[3] LDL receptor and its family members serve as the cellular receptors for vesicular stomatitis virus. NIH.gov. 4.[1] Lentiviral Vectors: From Wild-Type Viruses to Efficient Multi-Functional Delivery Vectors. MDPI.com. 5.[4] Pseudotyped lentiviral vectors: Ready for translation into targeted cancer gene therapy? NIH.gov. 6.[5] Factors that influence VSV-G pseudotyping and transduction efficiency of lentiviral vectors-in vitro and in vivo implications. NIH.gov. 7.[7] Engineering a serum-resistant and thermostable vesicular stomatitis virus G glycoprotein for pseudotyping retroviral and lentiviral vectors. NIH.gov. 8.[6] Vesiculovirus G protein-based stable cell lines for continuous lentiviral vector production. UCL.ac.uk. 9.[8] Production of vesicular stomatitis virus G glycoprotein (VSV-G) pseudotyped retroviral vectors. NIH.gov. 10. Characterization and comparative performance of lentiviral vector preparations concentrated by either one-step ultrafiltration or ultracentrifugation. FAO.org. 11. Lentivirus coated with VSV-G may be concentrated using multiple rounds... ResearchGate.net. 12.[2] Altering the tropism of lentiviral vectors through pseudotyping. LSU.edu. 13.[13] Switchable Retargeting of Lentiviral Vectors Through a VSV-G-Binding Adapter Molecule. SemanticScholar.org.

Sources

- 1. mdpi.com [mdpi.com]

- 2. repository.lsu.edu [repository.lsu.edu]

- 3. LDL receptor and its family members serve as the cellular receptors for vesicular stomatitis virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pseudotyped lentiviral vectors: Ready for translation into targeted cancer gene therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Factors that influence VSV-G pseudotyping and transduction efficiency of lentiviral vectors-in vitro and in vivo implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Engineering a serum-resistant and thermostable vesicular stomatitis virus G glycoprotein for pseudotyping retroviral and lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of vesicular stomatitis virus G glycoprotein (VSV-G) pseudotyped retroviral vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Production, purification and titration of a lentivirus-based vector for gene delivery purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization and comparative performance of lentiviral vector preparations concentrated by either one-step ultrafiltration or ultracentrifugation [agris.fao.org]

- 11. cell.com [cell.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Biophysics of VSV-G Peptide-Lipid Bilayer Interactions: A Technical Guide to Membrane Fusion

Executive Summary

The Glycoprotein (G) of the Vesicular Stomatitis Virus (VSV) is the prototypic Class III viral fusion protein. It is widely utilized in molecular biology for pseudotyping lentiviral vectors and engineering targeted lipid nanoparticles (LNPs). Unlike Class I (e.g., Influenza HA) or Class II (e.g., Dengue E) fusion proteins, VSV-G undergoes a strictly reversible, pH-dependent conformational transition to mediate membrane fusion. This whitepaper provides an in-depth mechanistic analysis of the VSV-G peptide's interaction with lipid bilayers, supported by quantitative kinetic data and self-validating experimental protocols for liposome fusion assays.

Mechanistic Architecture of VSV-G Membrane Fusion

The Reversible pH-Sensor and Conformational Shift

The fusion mechanism of VSV-G is tightly regulated by the acidic environment of the host cell's endosomal pathway. At neutral pH (7.4), VSV-G exists in a metastable, pre-fusion trimeric state. As the virus is internalized into the endosome, the drop in pH (< 6.5) triggers a massive structural rearrangement[1].

Causality of the Trigger: The pH sensing mechanism is primarily driven by the protonation of specific acidic residues, notably Aspartic Acid 268 (D268) and D274, located in the central domain[2]. The protonation neutralizes electrostatic repulsion, allowing the protein to refold into an extended intermediate state, projecting the fusion loops toward the target membrane. Uniquely, this transition is thermodynamically reversible; if the pH is neutralized in the absence of a target membrane, VSV-G reverts to its pre-fusion conformation without losing fusogenic competence[3][4].

The "Hydrophilic" Fusion Loops and Electrostatic Insertion

Historically, viral fusion peptides are highly hydrophobic. However, the putative fusion loops of VSV-G (comprising residues 117–137, and specifically the active segment 145–164) are surprisingly hydrophilic and contain multiple charged residues[5].

Causality of Lipid Interaction: Because the fusion loops are hydrophilic, their insertion into the target lipid bilayer is not driven solely by the hydrophobic effect. Instead, it relies heavily on electrostatic interactions with anionic lipids. This explains why VSV-G exhibits a strict requirement for specific negatively charged lipids in the target membrane to achieve efficient hemifusion and pore formation[5].

The Role of Anionic Lipids: PS and BMP

The lipid composition of the target bilayer dictates the spatiotemporal kinetics of VSV-G fusion.

-

Phosphatidylserine (PS): Acts as a primary electrostatic anchor for the charged fusion loops, promoting initial membrane tethering[4].

-

Bis(monoacylglycero)phosphate (BMP): A lipid highly enriched in late endosomes. BMP significantly shortens the lifetime of the hemifusion intermediate (where outer lipid leaflets mix but inner leaflets remain intact), accelerating the opening of the final fusion pore[4]. This ensures the viral genome is released precisely when the virus reaches the late endosomal compartment.

Quantitative Dynamics of Lipid Mixing

To optimize VSV-G mediated delivery systems, it is critical to understand the kinetic thresholds of its fusion activity. The following table synthesizes quantitative data regarding VSV-G conformational states and fusion efficiency across different pH environments[6][7].

| Environmental pH | VSV-G Conformation | Fusion Efficiency | Lipid Mixing Kinetics (t₁/₂) | Mechanistic Status |

| pH 7.4 - 7.0 | Pre-fusion (Shallow layer) | Negligible | N/A | Fusion loops shielded; no bilayer interaction. |

| pH 6.5 - 6.1 | Extended Intermediate | Low to Moderate | > 60 seconds | Initial electrostatic tethering to PS-rich domains. |

| pH 6.0 | Post-fusion (Transitioning) | High | ~15 seconds | Rapid hemifusion; outer leaflet lipid mixing peaks. |

| pH 5.5 | Post-fusion (Hairpin) | Maximum | < 10 seconds | Full fusion pore opening; core release initiated. |

Experimental Methodology: Self-Validating Liposome Fusion Assay

To empirically evaluate the fusogenic activity of wild-type or mutant VSV-G peptides, a FRET-based lipid mixing assay (R18 dequenching or NBD/Rh-PE) is the gold standard[5][6]. This protocol is designed as a self-validating system, ensuring that observed fluorescence is strictly a result of peptide-induced lipid mixing, not spontaneous vesicle leakage.

Step-by-Step Protocol

Step 1: Preparation of Target and Donor Liposomes

-

Action: Synthesize target liposomes using a lipid ratio of PC:PS:BMP (e.g., 60:20:20 mol%). Synthesize donor liposomes (containing VSV-G) spiked with 1.5 mol% NBD-PE (donor) and 1.5 mol% Rhodamine-PE (acceptor).

-

Causality: The inclusion of PS and BMP mimics the anionic, fusogenic environment of the late endosome, lowering the activation energy barrier for VSV-G insertion[4]. The specific concentration of fluorophores ensures they are within the Förster radius, resulting in >90% quenching of NBD fluorescence at baseline.

Step 2: Baseline Equilibration

-

Action: Mix donor and target liposomes at a 1:4 ratio in a cuvette containing 20 mM HEPES, 150 mM NaCl at pH 7.4. Monitor baseline fluorescence (Excitation: 460 nm, Emission: 530 nm) for 2 minutes.

-

Causality: Establishing a flat baseline at neutral pH validates that the liposomes are stable and that no spontaneous, non-specific lipid exchange is occurring prior to the fusion trigger.

Step 3: Acidic Trigger Injection

-

Action: Rapidly inject a predetermined volume of 0.5 M MES buffer to drop the cuvette pH to exactly 5.5. Continuous stirring is required.

-

Causality: The sudden drop in pH protonates the D268/D274 sensor on VSV-G, initiating the reversible extension of the fusion loops into the target bilayer[2][7].

Step 4: Kinetic Monitoring and Normalization

-

Action: Record the exponential increase in NBD fluorescence. After the curve plateaus (typically 2-3 minutes), inject 0.1% Triton X-100 to completely solubilize the liposomes.

-

Causality: As the membranes fuse, the NBD and Rhodamine lipids dilute into the larger surface area of the target liposomes, increasing the distance between them and breaking the FRET quenching. The Triton X-100 injection provides a "100% dequenching" maximum fluorescence value (F_max), allowing the raw data to be normalized to calculate the absolute percentage of lipid mixing.

Visualizing the Workflows

The following diagrams map the logical relationships governing the VSV-G conformational transition and the experimental fusion assay.

Caption: VSV-G Conformational Transition and Lipid Bilayer Fusion Mechanism.

Caption: FRET-Based Liposome Fusion Assay Workflow.

Conclusion & Therapeutic Implications

The interaction between the VSV-G peptide and lipid bilayers is a highly orchestrated biophysical event. By understanding the causality behind its reversible pH-trigger and its reliance on anionic lipids (PS and BMP), researchers can better engineer VSV-G pseudotyped vectors. Manipulating the electrostatic profile of the target membrane or mutating the D268/D274 pH sensors allows for the fine-tuning of viral entry kinetics, offering profound implications for the development of next-generation targeted gene therapies and lipid nanoparticle (LNP) delivery vehicles.

References

1.1 - asm.org 2.2 - nih.gov 3.3 - asm.org 4.4 - nih.gov 5. 5 - tandfonline.com 6.6 - pnas.org 9.7 - rupress.org

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. VSIVgp4 glycoprotein (G protein) precursor [Vesicular stomatitis Indiana virus] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Anionic Lipids Are Required for Vesicular Stomatitis Virus G Protein-mediated Single Particle Fusion with Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pnas.org [pnas.org]

- 7. rupress.org [rupress.org]

Methodological & Application